

Technical Data Sheet: THP-PEG1-Boc

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Compound of Interest

Compound Name: *THP-PEG1-Boc*

Cat. No.: *B11929451*

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This document provides a detailed technical overview of **THP-PEG1-Boc**, a PEG-based PROTAC linker, for researchers, scientists, and drug development professionals. It includes key technical data, application notes, and detailed experimental protocols.

Product Information

Product Name: **THP-PEG1-Boc**

Synonyms: THP-PEG1-t-Bu, tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate[1]

Description: **THP-PEG1-Boc** is a heterobifunctional molecule belonging to the PEG class of PROTAC linkers.[2] It is utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[3][4][5] PROTACs function by recruiting an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component, such as **THP-PEG1-Boc**, plays a crucial role in connecting the target protein ligand and the E3 ligase ligand, and its composition and length are critical for the efficacy of the final PROTAC molecule.

Technical Data

The following table summarizes the key technical specifications for **THP-PEG1-Boc**.

Property	Value	Reference
Molecular Formula	C13H24O5	
Molecular Weight	260.33 g/mol	
Exact Mass	260.1600	
Purity	>95% (or refer to the Certificate of Analysis)	
Appearance	To be determined	
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	
Shipping Conditions	Shipped under ambient temperature as a non-hazardous chemical.	
Solubility	To be determined	
Shelf Life	>2 years if stored properly	

Application Notes

THP-PEG1-Boc is a valuable building block in the development of PROTACs for targeted protein degradation. Its structure incorporates a tetrahydropyranyl (THP) protected hydroxyl group and a tert-butyloxycarbonyl (Boc) protected carboxylic acid. These protecting groups allow for selective deprotection and sequential conjugation to a protein of interest (POI) ligand and an E3 ligase ligand.

The polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter that often requires optimization to ensure the proper formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Key Applications:

- **PROTAC Synthesis:** Serves as a linker to connect a POI ligand and an E3 ligase ligand.

- **Drug Discovery:** Facilitates the development of novel therapeutics based on targeted protein degradation.
- **Chemical Biology:** Used as a tool to study protein function by inducing the degradation of specific proteins.

Experimental Protocols

The following are representative protocols for the use of **THP-PEG1-Boc** in the synthesis of a PROTAC. These protocols are for guidance and may require optimization for specific applications.

Protocol 1: Deprotection of the Boc Group and Amide Coupling

This protocol describes the deprotection of the Boc group to reveal a free carboxylic acid, followed by coupling to an amine-functionalized ligand (e.g., an E3 ligase ligand).

Materials:

- **THP-PEG1-Boc**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Amine-functionalized ligand
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (Dimethylformamide)

Procedure:

- **Boc Deprotection:**

- Dissolve **THP-PEG1-Boc** in a 1:1 mixture of DCM and TFA.
- Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Co-evaporate with DCM (3x) to remove residual TFA, yielding the deprotected THP-PEG1-COOH.
- Amide Coupling:
 - Dissolve the amine-functionalized ligand (1.0 eq) and the deprotected THP-PEG1-COOH (1.1 eq) in anhydrous DMF.
 - Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
 - Stir the reaction at room temperature overnight under a nitrogen atmosphere.
 - Monitor the reaction progress by LC-MS.
 - Upon completion, dilute with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
 - Purify the product by flash column chromatography.

Protocol 2: Deprotection of the THP Group and Further Functionalization

This protocol outlines the removal of the THP protecting group to yield a free hydroxyl group, which can then be further functionalized.

Materials:

- THP-PEG1-functionalized molecule
- Acetic acid
- Tetrahydrofuran (THF)

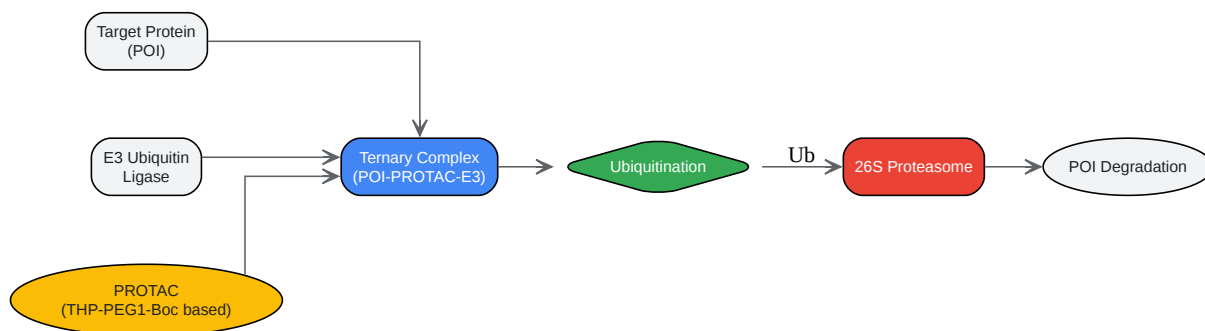
- Water

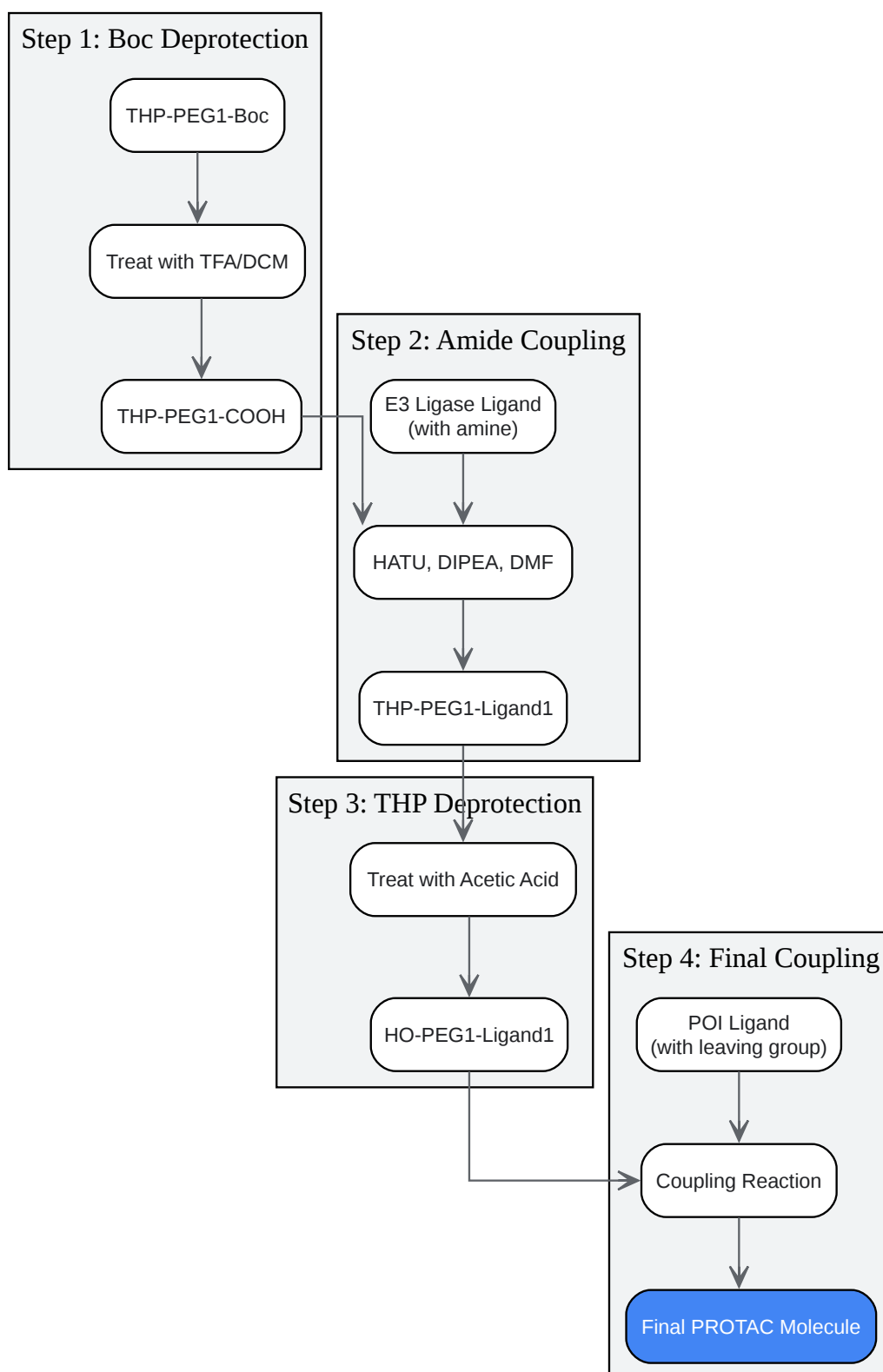
Procedure:

- THP Deprotection:
 - Dissolve the THP-protected compound in a mixture of acetic acid, THF, and water (e.g., 4:2:1 ratio).
 - Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours, monitoring by TLC or LC-MS.
 - Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
 - Concentrate the solvent and purify the product as needed.

Visualizations

Diagram 1: General PROTAC Mechanism of Action





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